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Compound of Interest

Compound Name: 1,2-Epoxyoctane

Cat. No.: B1223023 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic comparison of 1,2-Epoxyoctane and its

functionalized derivatives. By presenting key data from Nuclear Magnetic Resonance (NMR),

Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document serves as a valuable

resource for the identification, characterization, and quality control of these important chemical

entities in research and development settings.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 1,2-Epoxyoctane and two

representative derivatives: Glycidyl octyl ether, featuring an ether linkage, and 1,2-Epoxy-9-

decene, which contains a terminal double bond. These derivatives illustrate the influence of

additional functional groups on the spectroscopic properties of the parent epoxide.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
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Compound
Chemical Shift
(δ) ppm

Multiplicity Integration Assignment

1,2-Epoxyoctane ~2.90 m 1H H-2 (methine)

~2.75 dd 1H H-1a (methylene)

~2.45 dd 1H H-1b (methylene)

~1.48 m 2H H-3 (methylene)

~1.2-1.4 m 8H
H-4 to H-7

(methylenes)

~0.88 t 3H H-8 (methyl)

Glycidyl octyl

ether
~3.70 dd 1H H-1'a (OCH₂)

~3.45 t 2H OCH₂ (octyl)

~3.38 dd 1H H-1'b (OCH₂)

~3.15 m 1H H-2' (methine)

~2.80 dd 1H
H-3'a (epoxide

CH₂)

~2.60 dd 1H
H-3'b (epoxide

CH₂)

~1.58 m 2H CH₂ (octyl)

~1.2-1.4 m 10H CH₂ (octyl)

~0.88 t 3H CH₃ (octyl)

1,2-Epoxy-9-

decene
~5.80 m 1H H-9 (=CH)

~4.95 m 2H H-10 (=CH₂)

~2.90 m 1H H-2 (methine)

~2.75 dd 1H H-1a (methylene)
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~2.45 dd 1H H-1b (methylene)

~2.05 m 2H H-8 (allylic CH₂)

~1.3-1.6 m 10H
H-3 to H-7

(methylenes)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
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Compound Chemical Shift (δ) ppm Assignment

1,2-Epoxyoctane ~52.4 C-2 (methine)

~47.1 C-1 (methylene)

~32.6 C-3

~31.8 C-6

~29.2 C-5

~25.9 C-4

~22.6 C-7

~14.1 C-8

Glycidyl octyl ether ~71.8 OCH₂ (octyl)

~70.9 OCH₂ (glycidyl)

~50.8 C-2' (methine)

~44.2 C-3' (epoxide CH₂)

~31.8 CH₂ (octyl)

~29.4 CH₂ (octyl)

~29.3 CH₂ (octyl)

~26.1 CH₂ (octyl)

~22.7 CH₂ (octyl)

~14.1 CH₃ (octyl)

1,2-Epoxy-9-decene ~139.1 C-9 (=CH)

~114.2 C-10 (=CH₂)

~52.4 C-2 (methine)

~47.1 C-1 (methylene)

~33.8 C-8
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~32.5 C-3

~29.1 C-5

~28.9 C-6

~28.8 C-4

~25.8 C-7

Table 3: Infrared (IR) Spectroscopic Data

Compound Wavenumber (cm⁻¹) Assignment

Epoxides (General) ~3050-2990 C-H stretch (epoxide ring)

~1250
Asymmetric ring stretch

("breathing")[1]

~950-810 Asymmetric C-O-C stretch[1]

~880-750 Symmetric C-O-C stretch[1]

1,2-Epoxyoctane ~2960-2850 C-H stretch (aliphatic)

~1465 C-H bend (methylene)

~830 Epoxide ring vibration

Glycidyl octyl ether ~1100 C-O-C stretch (ether)

1,2-Epoxy-9-decene ~3080 =C-H stretch

~1640 C=C stretch

Table 4: Mass Spectrometry (MS) Data - Electron Ionization (EI)
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Compound Key m/z values Fragmentation Pathway

Epoxides (General) M-29, M-43, M-57, etc. Cleavage of the alkyl chain.[2]

1,2-Epoxyoctane 128 (M⁺, low abundance) Molecular ion

99 [M - C₂H₅]⁺

85 [M - C₃H₇]⁺

71 [M - C₄H₉]⁺

57 [M - C₅H₁₁]⁺ (often base peak)

43 [C₃H₇]⁺

Glycidyl octyl ether 186 (M⁺, low abundance) Molecular ion

113 [M - C₅H₁₁]⁺

57 [C₄H₉]⁺

1,2-Epoxy-9-decene 154 (M⁺, low abundance) Molecular ion

82 McLafferty rearrangement

67 Allylic cleavage

55 [C₄H₇]⁺

41 [C₃H₅]⁺

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation and

purity assessment.

Instrumentation:

NMR Spectrometer (e.g., 400 MHz or higher)
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5 mm NMR tubes

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

Internal standard (e.g., Tetramethylsilane, TMS)

Procedure:

Sample Preparation:

Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent containing 0.03%

TMS in a clean, dry vial.

Transfer the solution to an NMR tube.

Data Acquisition:

Insert the sample into the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Acquire the ¹H spectrum using a standard pulse program. Typical parameters include a

spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio,

and a relaxation delay of 1-5 seconds.

Acquire the ¹³C spectrum using a proton-decoupled pulse program. Typical parameters

include a spectral width of 0-220 ppm.

Infrared (IR) Spectroscopy
Objective: To identify functional groups present in the molecule, with a focus on the

characteristic epoxide ring vibrations.

Instrumentation:
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Fourier Transform Infrared (FTIR) spectrometer

Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide crystal[3]

Procedure:

Sample Preparation:

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Acquire a background spectrum of the clean, empty ATR crystal.

Place a small drop of the liquid sample directly onto the center of the ATR crystal.[4]

Data Acquisition:

Collect the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are

sufficient.

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

Clean the ATR crystal thoroughly after the measurement.

Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To assess the purity of the compound and to determine its molecular weight and

fragmentation pattern.

Instrumentation:

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

Capillary column (e.g., non-polar, such as DB-1ms or HP-5ms)

Helium carrier gas

Procedure:
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Sample Preparation:

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent (e.g.,

dichloromethane or ethyl acetate).

GC Separation:

Inject 1 µL of the sample solution into the GC.

Use a suitable temperature program to separate the components of the sample. A typical

program for these compounds might start at 50°C and ramp up to 250°C at a rate of

10°C/min.

MS Analysis:

The eluting compounds are introduced into the mass spectrometer.

Ionize the sample using Electron Ionization (EI) at 70 eV.

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

The detector records the abundance of each ion.

The resulting mass spectrum is analyzed to identify the molecular ion and characteristic

fragment ions.

Mandatory Visualizations
The following diagrams illustrate the general workflows for the spectroscopic analysis of 1,2-
Epoxyoctane and its derivatives.
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Sample Preparation Spectroscopic Analysis Data Acquisition & Interpretation
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Caption: General workflow for the spectroscopic analysis of 1,2-Epoxyoctane and its

derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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